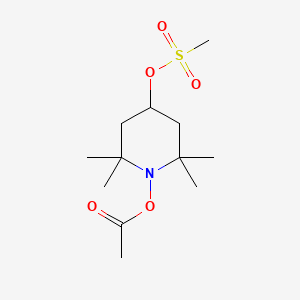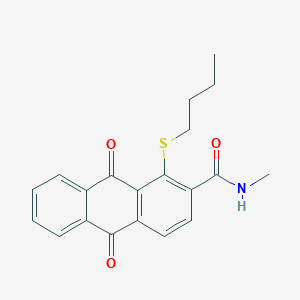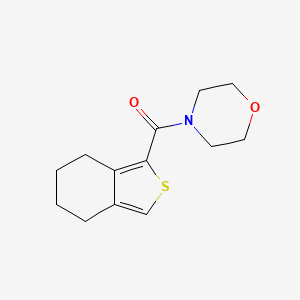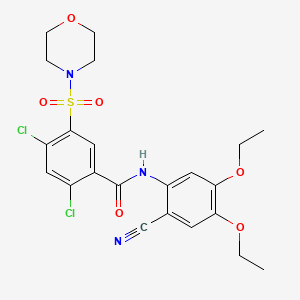![molecular formula C17H14N2O5 B11502708 6-Nitro-2-(oxolan-2-ylmethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B11502708.png)
6-Nitro-2-(oxolan-2-ylmethyl)benzo[de]isoquinoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-2-(oxolan-2-ylmethyl)benzo[de]isoquinoline-1,3-dione is a complex organic compound belonging to the benzo[de]isoquinoline-1,3-dione family This compound is characterized by its unique structure, which includes a nitro group, an oxolan-2-ylmethyl group, and a benzo[de]isoquinoline-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2-(oxolan-2-ylmethyl)benzo[de]isoquinoline-1,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Cyclization: The cyclization step involves the formation of the benzo[de]isoquinoline-1,3-dione core through a series of condensation reactions.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-2-(oxolan-2-ylmethyl)benzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Condensation: The compound can participate in condensation reactions to form imines, amines, and other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Condensation: Aldehydes, ketones, and other carbonyl compounds.
Major Products
Reduction: 6-Amino-2-(oxolan-2-ylmethyl)benzo[de]isoquinoline-1,3-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Condensation: Imines, amines, and other condensation products.
Scientific Research Applications
6-Nitro-2-(oxolan-2-ylmethyl)benzo[de]isoquinoline-1,3-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a precursor for the development of new materials.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a chemosensor for detecting specific ions and molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 6-Nitro-2-(oxolan-2-ylmethyl)benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the compound’s unique structure allows it to bind to specific receptors and enzymes, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-Nitro-2-(tetrahydro-furan-2-ylmethyl)benzo[de]isoquinoline-1,3-dione: Similar structure with a tetrahydrofuran group instead of an oxolan group.
6-Nitro-2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3-dione: Contains a hydroxypropyl group instead of an oxolan group.
Uniqueness
6-Nitro-2-(oxolan-2-ylmethyl)benzo[de]isoquinoline-1,3-dione is unique due to the presence of the oxolan-2-ylmethyl group, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C17H14N2O5 |
|---|---|
Molecular Weight |
326.30 g/mol |
IUPAC Name |
6-nitro-2-(oxolan-2-ylmethyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C17H14N2O5/c20-16-12-5-1-4-11-14(19(22)23)7-6-13(15(11)12)17(21)18(16)9-10-3-2-8-24-10/h1,4-7,10H,2-3,8-9H2 |
InChI Key |
NGYYHWDFIZTGMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![15-butyl-2,2,9-trihydroxy-11-phenyl-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione](/img/structure/B11502631.png)
![ethyl 4-[5-(4-bromophenyl)-3-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11502636.png)




![(5E)-5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylidene}-1-(2-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11502677.png)

![2-[4-(2-Benzoylbenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B11502685.png)
![Acetamide, N-(2-cyclohex-1-enylethyl)-2-[(3,4-dimethoxy-benzenesulfonyl)(methyl)amino]-](/img/structure/B11502690.png)

![6-Methoxy-3-nitrodibenzo[b,f]oxepine](/img/structure/B11502704.png)


